2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-bromopyridine and 3-pyridinecarboxaldehyde.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-bromopyridine and 3-pyridinecarboxaldehyde using a palladium catalyst and a boronic acid derivative.
Oxidation: The resulting intermediate is then oxidized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and acetic acid derivatives .
Scientific Research Applications
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-pyridin-4-ylpyridin-3-yl)acetic acid: Similar structure but with a hydroxy group instead of a chloro group.
2-(2-Fluoro-5-pyridin-4-ylpyridin-3-yl)acetic acid: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H9ClN2O2 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-4-ylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-9(6-11(16)17)5-10(7-15-12)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17) |
InChI Key |
WAXDKASVKVHVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.